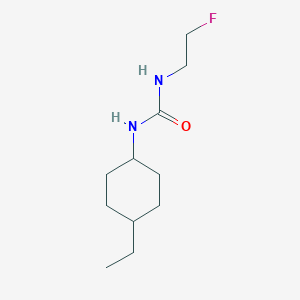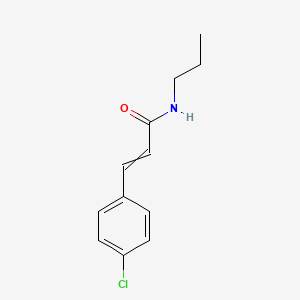![molecular formula C16H6O4 B14696984 4,11-Epoxyanthra[2,3-c]furan-1,3-dione CAS No. 26851-45-6](/img/structure/B14696984.png)
4,11-Epoxyanthra[2,3-c]furan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,11-Epoxyanthra[2,3-c]furan-1,3-dione is a complex organic compound characterized by its unique fused ring structure, which includes an epoxide group and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-Epoxyanthra[2,3-c]furan-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction involving the cyclopropanation of 3-chloro-3-phenyldiazirines followed by Cloke-Wilson rearrangement and elimination of HCl can yield multi-substituted furans .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Techniques such as palladium-catalyzed cycloisomerization or copper-catalyzed formal cycloaddition are often employed to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4,11-Epoxyanthra[2,3-c]furan-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the epoxide group, potentially opening the ring to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction might produce alcohols or alkanes.
Applications De Recherche Scientifique
4,11-Epoxyanthra[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including optoelectronic devices and polymers
Mécanisme D'action
The mechanism of action of 4,11-Epoxyanthra[2,3-c]furan-1,3-dione involves its interaction with molecular targets through its epoxide and furan groups. These interactions can lead to the formation of covalent bonds with nucleophiles, affecting various biochemical pathways. The compound’s ability to undergo [4+2] cycloaddition reactions is particularly noteworthy, as it can form stable adducts with other molecules .
Comparaison Avec Des Composés Similaires
Anthracene Derivatives: These compounds share a similar polycyclic structure but lack the epoxide and furan functionalities.
Furan Derivatives: Compounds like 2,5-dimethylfuran have similar furan rings but differ in their substitution patterns and overall reactivity.
Uniqueness: 4,11-Epoxyanthra[2,3-c]furan-1,3-dione is unique due to its combination of an epoxide group and a furan ring within a polycyclic framework. This structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
26851-45-6 |
|---|---|
Formule moléculaire |
C16H6O4 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
15,18-dioxapentacyclo[10.5.1.02,11.04,9.013,17]octadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |
InChI |
InChI=1S/C16H6O4/c17-15-11-12(16(18)20-15)14-10-6-8-4-2-1-3-7(8)5-9(10)13(11)19-14/h1-6H |
Clé InChI |
UYQYAWQKLVWCAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C4=C5C(=C3O4)C(=O)OC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
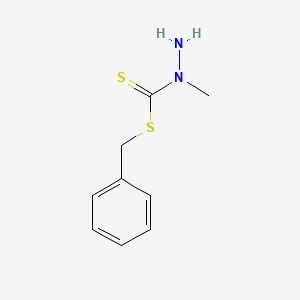
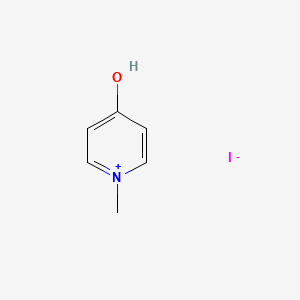
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)
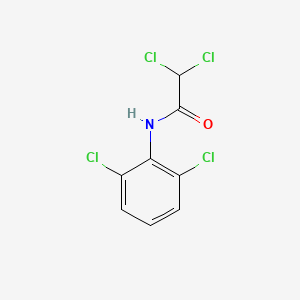
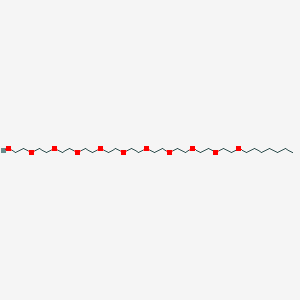
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)



![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
